The Mechanism of Action of BAY-4931: A Technical Guide
The Mechanism of Action of BAY-4931: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-4931 is a potent, selective, and covalent inverse-agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows. Developed as a chemical probe, BAY-4931 serves as a valuable tool for investigating the in vitro biology of PPARγ inverse-agonism, particularly in the context of cancer therapeutics.[5][6][7]
Core Mechanism of Action: Covalent Inverse-Agonism of PPARγ
BAY-4931 exerts its effects by directly binding to PPARγ, a ligand-activated nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation. Unlike PPARγ agonists which activate the receptor, BAY-4931 functions as an inverse-agonist. This means it not only blocks the binding of activating ligands but also reduces the basal activity of the receptor.
The key to BAY-4931's mechanism is its covalent modification of the PPARγ protein. This irreversible binding leads to a stabilized interaction with the nuclear receptor corepressors, NCOR1 and NCOR2.[6][8] The stabilized PPARγ-corepressor complex leads to the transcriptional repression of PPARγ target genes, which in turn results in antiproliferative effects in cancer cell lines with PPARγ activation.[5][6]
Signaling Pathway
The signaling pathway of BAY-4931's action on PPARγ is depicted below:
Quantitative Data
The following tables summarize the key quantitative data for BAY-4931.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PPARγ Inverse-Agonist Activity) | 0.17 nM | Cellular Reporter Assay | [1][2][3][4] |
| IC50 (Proliferation Inhibition) | 3.4 nM | UM-UC-9 (Bladder Cancer) | [1][3] |
Table 2: Selectivity Profile
| Target | Activity | Reference |
| PPARα | No significant activity (IC50 > 50 µM) | [3] |
| PPARδ | No significant activity (IC50 > 50 µM) | [3] |
| PXR | No significant activity (IC50 > 50 µM) | [3] |
| CYP2C8 | Inhibited | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.
PPARγ Inverse-Agonist Cellular Reporter Assay
This assay quantifies the ability of a compound to repress the transcriptional activity of PPARγ.
Methodology:
-
Cell Culture: Cells (e.g., HEK293T) are transiently transfected with expression vectors for full-length human PPARγ and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.
-
Compound Treatment: Transfected cells are seeded in multi-well plates and treated with a serial dilution of BAY-4931.
-
Incubation: Cells are incubated with the compound for 24-48 hours.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., vehicle-treated cells), and the IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (UM-UC-9)
This assay determines the effect of BAY-4931 on the growth of the PPARγ-amplified UM-UC-9 bladder cancer cell line.
Methodology:
-
Cell Seeding: UM-UC-9 cells are seeded in multi-well plates at a low density.
-
Compound Treatment: Cells are treated with a range of concentrations of BAY-4931.
-
Incubation: Cells are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT, CellTiter-Glo) that measures metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence values are used to generate a dose-response curve, from which the IC50 for proliferation inhibition is determined.
Co-crystallization of BAY-4931 with PPARγ
X-ray crystallography provides a high-resolution view of the binding mode of BAY-4931 to the PPARγ ligand-binding domain (LBD).
Methodology:
-
Protein Expression and Purification: The ligand-binding domain of human PPARγ is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Complex Formation: The purified PPARγ LBD is incubated with an excess of BAY-4931 and a peptide corresponding to the nuclear receptor-interacting domain of the NCOR2 corepressor.
-
Crystallization: The protein-ligand-corepressor complex is subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from a suitable crystal, and the three-dimensional structure is solved and refined to reveal the atomic-level interactions between BAY-4931, PPARγ, and the corepressor peptide.
Conclusion
BAY-4931 is a highly potent and selective covalent inverse-agonist of PPARγ. Its mechanism of action, centered on the stabilization of the PPARγ-corepressor complex, has been well-characterized through a variety of in vitro assays. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing BAY-4931 as a chemical probe to further explore the therapeutic potential of PPARγ inverse-agonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. BAY-4931 | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
- 4. tebubio.com [tebubio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
